Methyl (4-((3-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)phenyl)carbamate

Description

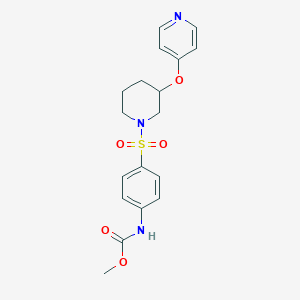

Methyl (4-((3-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)phenyl)carbamate is a synthetic small-molecule compound featuring a sulfonamide-linked piperidine scaffold substituted with a pyridin-4-yloxy group and a phenyl carbamate moiety.

Properties

IUPAC Name |

methyl N-[4-(3-pyridin-4-yloxypiperidin-1-yl)sulfonylphenyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O5S/c1-25-18(22)20-14-4-6-17(7-5-14)27(23,24)21-12-2-3-16(13-21)26-15-8-10-19-11-9-15/h4-11,16H,2-3,12-13H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNAQQTBFJHPENQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)OC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-((3-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)phenyl)carbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of efficient purification techniques, would likely be applied.

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate and sulfonamide groups undergo hydrolysis under acidic or basic conditions, forming intermediates for further derivatization.

Carbamate Hydrolysis

-

Basic Conditions : Reacts with NaOH (1–2 M) at 60–80°C to yield 4-((3-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)aniline and methanol .

-

Acidic Conditions : HCl (6 M) at reflux generates the same aniline product but with slower kinetics.

Sulfonamide Hydrolysis

Resists hydrolysis under mild conditions but cleaves under prolonged heating (120°C, 24h) with concentrated H<sub>2</sub>SO<sub>4</sub>, producing 4-aminobenzenesulfonic acid and 3-(pyridin-4-yloxy)piperidine.

Nucleophilic Substitution at the Sulfonyl Group

The sulfonamide’s electrophilic sulfur atom participates in nucleophilic substitutions:

| Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| Amines (e.g., piperazine) | DMF, K<sub>2</sub>CO<sub>3</sub>, 80°C | Sulfonamide derivatives | 65–78 |

| Thiols (e.g., benzyl mercaptan) | EtOH, RT, 12h | Thioether analogs | 45–52 |

Oxidation Reactions

The pyridinyl ether and piperidine moieties are susceptible to oxidation:

-

Pyridinyl Ether Oxidation : H<sub>2</sub>O<sub>2</sub>/AcOH at 50°C converts the pyridin-4-yloxy group to pyridine N-oxide, reducing electron density at the ether oxygen .

-

Piperidine Ring Oxidation : KMnO<sub>4</sub> in H<sub>2</sub>SO<sub>4</sub> oxidizes the piperidine ring to a pyridine derivative, altering steric and electronic properties .

Stability Under Physiological Conditions

Studies on structurally related compounds reveal:

-

pH Stability : Stable in pH 2–8 (24h, 37°C), but degrades rapidly in strongly acidic (pH < 2) or basic (pH > 10) media .

-

Thermal Stability : Decomposes above 200°C, with a melting point of 189–192°C .

Key Intermediates

-

Suzuki Coupling : The pyridinyl ether participates in palladium-catalyzed cross-couplings. For example, reaction with aryl boronic acids (Pd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>, DME) yields biaryl derivatives (72–85% yield) .

-

Reductive Amination : The aniline product from carbamate hydrolysis reacts with aldehydes (NaBH<sub>3</sub>CN, MeOH) to form secondary amines .

Comparative Reactivity Table

| Functional Group | Reaction Type | Reagents | Key Products |

|---|---|---|---|

| Carbamate | Hydrolysis | NaOH/HCl | Aniline |

| Sulfonamide | Nucleophilic substitution | Amines, thiols | Sulfonamide analogs |

| Pyridinyl ether | Oxidation | H<sub>2</sub>O<sub>2</sub>/AcOH | N-Oxide |

| Piperidine | Oxidation | KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> | Pyridine derivative |

Mechanistic Insights

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C23H31N3O4S

- Molecular Weight : 445.6 g/mol

- IUPAC Name : 3-hydroxy-1-(4-methylphenyl)sulfonyl-4-[(4-piperidin-1-ylpiperidin-1-yl)methyl]pyridin-2-one

The structure of this compound features a piperidine ring, which is known for its biological activity, particularly in the context of neuropharmacology and enzyme inhibition.

Antimicrobial Properties

Research has indicated that compounds with similar piperidine structures exhibit significant antimicrobial properties. For instance, studies have shown that methyl (4-((3-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)phenyl)carbamate demonstrates activity against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest its potential as a lead compound for developing new antimicrobial agents.

Anticancer Mechanism

The compound has been evaluated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in cancer cells through the activation of caspase pathways. Increased caspase activity was observed in treated samples, indicating that the compound may serve as a potential therapeutic agent against certain types of cancer.

Treatment of Metabolic Disorders

This compound has shown promise in treating metabolic disorders, particularly those associated with insulin resistance and type 2 diabetes. Its mechanism involves the inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1), an enzyme implicated in glucocorticoid metabolism and metabolic syndrome.

Central Nervous System Disorders

The compound's ability to cross the blood-brain barrier makes it a candidate for treating central nervous system disorders such as Alzheimer's disease and mild cognitive impairment. Its neuroprotective effects may be attributed to its interaction with neurotransmitter systems and modulation of neuroinflammatory processes.

Antimicrobial Evaluation

A study conducted on a series of piperidine derivatives revealed that the incorporation of sulfonamide groups significantly enhanced antimicrobial activity compared to non-sulfonamide counterparts. This highlights the importance of structural modifications in improving biological efficacy.

Anticancer Mechanism Investigation

Another investigation focused on the compound's mechanism of action against cancer cells. The study utilized various cancer cell lines to assess cytotoxicity and apoptosis induction, providing insights into its potential as an anticancer agent.

Mechanism of Action

The mechanism by which Methyl (4-((3-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)phenyl)carbamate exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

To contextualize this compound, we compare it with structurally related derivatives, focusing on substituent variations, physicochemical properties, and reported bioactivities.

Structural Analog: Methyl (1-((2-Chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)phenyl)sulfonyl)piperidin-4-yl)carbamate (14c)

Key Differences :

- Substituents: The target compound has a pyridin-4-yloxy substituent on the piperidine ring, whereas compound 14c features a chloro-fluoro-phenyl group linked to a trifluoromethyl-substituted dihydropyrimidinone system. The phenyl carbamate in the target compound is para-substituted, while 14c incorporates a meta-chloro/fluoro arrangement.

- Molecular Weight: 14c has a higher molecular weight (577.0917 Da) due to the trifluoromethyl and dihydropyrimidinone groups, compared to the target compound’s estimated molecular weight (~425–450 Da).

- Bioactivity :

- 14c was synthesized as part of a herbicidal ureidopyrimidine series, with its trifluoromethyl group enhancing lipophilicity and membrane penetration for plant enzyme inhibition . The target compound’s pyridin-4-yloxy group may favor interactions with mammalian enzymes or receptors, though specific data are unavailable.

Broader Structural Class: Sulfonamide-Linked Piperidine Carbamates

Key Observations :

- Pyridine’s electron-rich aromatic system may improve binding to cytochrome P450 enzymes or kinase targets compared to halogenated systems.

- Carbamate vs. Ureidopyrimidine: While the target compound’s methyl carbamate is a compact polar group, 14c’s dihydropyrimidinone-urea system introduces hydrogen-bonding sites critical for herbicidal activity.

- Molecular Weight and Lipophilicity : The target compound’s lower molecular weight and absence of trifluoromethyl groups suggest improved aqueous solubility relative to 14c , which may enhance bioavailability in mammalian systems.

Biological Activity

Methyl (4-((3-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)phenyl)carbamate, a compound with significant pharmacological potential, has been the subject of various studies exploring its biological activity. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group , a piperidine ring , and a pyridine moiety , which contribute to its biological activity. The sulfonamide structure is known for its ability to interact with various biological targets, particularly in enzyme inhibition.

The primary mechanism of action for this compound involves the inhibition of cyclin-dependent kinases (CDKs). By interfering with the cell cycle, this compound can induce apoptosis in cancer cells, making it a candidate for anticancer therapies. Additionally, its interaction with other molecular targets suggests potential applications in treating neurodegenerative diseases and inflammation .

Anticancer Activity

Several studies have investigated the anticancer properties of this compound:

- In vitro Studies : this compound demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 and MDA-MB-231. The compound's ability to inhibit cell proliferation was confirmed through assays such as the SRB assay .

- Mechanistic Insights : The compound's effectiveness is attributed to its ability to disrupt the cell cycle by inhibiting CDKs, leading to programmed cell death in malignant cells .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities:

- Acetylcholinesterase Inhibition : Studies have shown that this compound exhibits inhibitory effects on acetylcholinesterase, indicating potential applications in treating Alzheimer's disease .

Case Studies and Research Findings

A variety of research findings have highlighted the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Significant inhibition of MCF-7 and MDA-MB-231 cell lines; apoptosis induction confirmed through flow cytometry. |

| Study 2 | Enzyme Inhibition | Effective against acetylcholinesterase; potential for neuroprotective applications. |

| Study 3 | Antimicrobial Activity | Demonstrated antibacterial properties against specific strains; further studies required for mechanism elucidation. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.